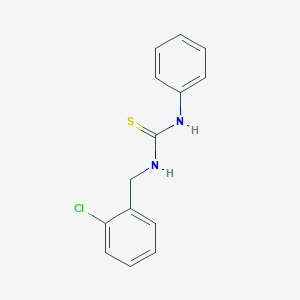![molecular formula C21H28FN3O2 B5578755 2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)
2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide is a useful research compound. Its molecular formula is C21H28FN3O2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.21655531 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Synthesis Methodologies : Research has led to the development of various synthesis methodologies for compounds structurally related to 2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide. These include multi-component reactions catalyzed by Et3N for the synthesis of derivatives involving barbituric acid, aromatic aldehydes, and ethyl trifluoro-3-oxobutanoate (Jia Li et al., 2014). Additionally, catalyst-free synthesis techniques have been explored for creating nitrogen-containing spiro heterocycles (K. Aggarwal et al., 2014).
Chemical Reactivity and Structure : Studies focusing on the stereoselective synthesis of diazaspiro[5.5]undecane derivatives have highlighted the importance of the spirocyclic structure and its implications in chemical reactivity. This research provides insights into the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and their derivatives (M. Islam et al., 2017).
Applications in Drug Development and Biological Studies
Antimicrobial and Anticancer Potential : Research into spirocyclic derivatives of ciprofloxacin, a compound structurally similar to this compound, has shown potential in antimicrobial applications. This research is focused on developing new derivatives with antibacterial properties against specific strains of bacteria (A. Lukin et al., 2022).
Potential in Anticonvulsant Therapy : Certain derivatives of 1,4-diazaspiro[5.5]undecane, closely related to the compound , have been synthesized and shown potential as anticonvulsant agents. This area of research provides valuable insights into the therapeutic applications of such compounds (M. Aboul-Enein et al., 2014).
Molecular Structure Analysis and Modification
- Structural Studies and Modifications : Investigations into the synthesis and reactions of monofluorinated cyclopropanecarboxylates, which share structural similarities with the compound of interest, have provided significant insights into the molecular structure and potential modifications for various applications. These studies have implications for understanding the stereochemistry and reactivity of related compounds (G. Haufe et al., 2002).
Properties
IUPAC Name |
2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2/c22-18-4-2-1-3-16(18)8-12-23-20(27)24-13-10-21(11-14-24)9-7-19(26)25(15-21)17-5-6-17/h1-4,17H,5-15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAHEBOPCNWHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3(CCC2=O)CCN(CC3)C(=O)NCCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5578684.png)


![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)
![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)

![N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)
![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)
![2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)

![2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5578724.png)
![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)
